molecular formula C16H11IN2OS2 B2615788 (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 850782-21-7

(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2615788
CAS No.: 850782-21-7
M. Wt: 438.3
InChI Key: WQLLZXBCRMUMOE-BQYQJAHWSA-N
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Description

(E)-N-(4-(4-Iodophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a thiophene-2-yl group and a 4-iodophenyl-substituted thiazole ring. Its structural design integrates halogenated aromatic systems and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

(E)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IN2OS2/c17-12-5-3-11(4-6-12)14-10-22-16(18-14)19-15(20)8-7-13-2-1-9-21-13/h1-10H,(H,18,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLLZXBCRMUMOE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodophenyl Group: This step involves the iodination of a phenyl ring, which can be done using iodine and an oxidizing agent.

    Formation of the Acrylamide Moiety: This can be synthesized through the reaction of an amine with an acrylate ester under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Industry

In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : The target compound’s 4-iodophenyl group may reduce synthetic yields compared to methoxy or methyl substituents (e.g., compound 9b: 16% yield vs. T-IV-B: 74% ). Iodination often requires harsh conditions, lowering efficiency.
  • Heterocyclic Diversity: Thiazole (target compound) vs. benzothiazole (9b) or pyrimidine (compound 6) alters electronic properties and binding interactions.

Physicochemical Properties

Table 2: Melting Points and Solubility Trends
Compound Name Melting Point (°C) Solubility Profile Reference
(E)-N-(4-(4-Iodophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide Not reported Likely low (due to iodine hydrophobicity)
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) 186–187 Moderate (polar groups)
N-(4-(3-p-Tolylacryloyl)Phenyl)Thiophene-2-Carboxamide (T-IV-B) 132 High (ethanol/water crystallization)

Key Observations :

  • Iodine Impact : The iodine atom in the target compound likely reduces solubility compared to chlorine or methoxy groups, as seen in compound 9 (m.p. 186–187°C ).
  • Crystallization : Compounds with polar substituents (e.g., nitro, hydroxyl) show higher melting points and better crystallinity .
Table 3: Reported Bioactivities
Compound Name Biological Activity Mechanism/Receptor Interaction Reference
This compound Anticancer (predicted) α7 nAChR modulation (analog-based)
(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide Antinociceptive α7 nAChR agonist
(E)-N-(5-nitroso-pyrimidin-4-yl)-3-(thiophen-2-yl)acrylamide (5) Lipoxygenase inhibition Antioxidant/anti-inflammatory
N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (14) Cytotoxic (anticancer) Apoptosis induction

Key Observations :

  • Receptor Specificity : The target compound’s thiophene and iodophenyl groups may enhance α7 nicotinic acetylcholine receptor (nAChR) binding compared to furan analogs, which show reduced efficacy .
  • Anticancer Potential: Thiazole and benzothiazole derivatives (e.g., compound 14, 21% yield ) exhibit cytotoxicity, suggesting the target compound’s iodine could improve tumor selectivity via halogen bonding .

Commercial and Pharmacological Relevance

  • Supplier Availability : Derivatives like (E)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride are marketed by multiple suppliers (e.g., Chiral Quest, Apollo Life Sciences) for research use .
  • Drug Likeliness : The target compound’s molecular weight (~450 g/mol) and iodine atom may challenge Lipinski’s rule of five, necessitating formulation optimization for oral bioavailability .

Biological Activity

(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, an iodophenyl group, and a thiophene moiety. Its molecular formula is C19H14N2O3S2C_{19}H_{14}N_{2}O_{3}S_{2}, with a molecular weight of 382.5 g/mol. The structural features contribute to its diverse biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562). The mechanism involves induction of apoptosis through mitochondrial pathways, leading to loss of mitochondrial membrane potential and reactive oxygen species (ROS) generation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The thiazole ring in the compound interacts with various enzymes and receptors, modulating their activity. This interaction is critical in its anticancer and antimicrobial effects. The iodophenyl group enhances the lipophilicity of the compound, facilitating better cell membrane penetration.

Case Studies

  • Cytotoxicity Assays : A study assessed the cytotoxic effects on MDA-MB-231 cells using the MTT assay, revealing an IC50 value indicative of potent activity compared to standard chemotherapeutics .
  • Antimicrobial Testing : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing a dose-dependent inhibition of growth .

Data Table: Biological Activity Overview

Activity Type Target Cells/Organisms Mechanism IC50/Effective Concentration
AnticancerMDA-MB-231Apoptosis via mitochondrial disruption10 µM (approx.)
AntimicrobialStaphylococcus aureusMembrane disruption25 µg/mL
AntimicrobialEscherichia coliMetabolic inhibition30 µg/mL

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